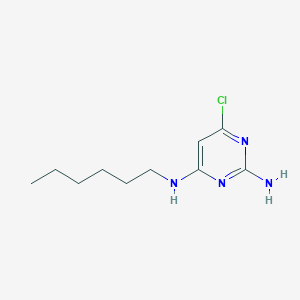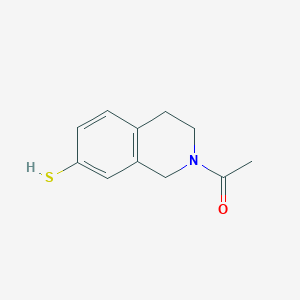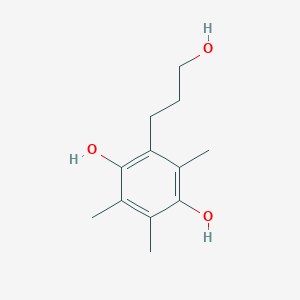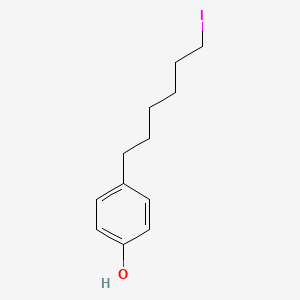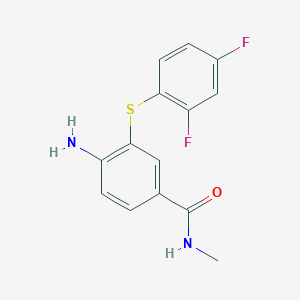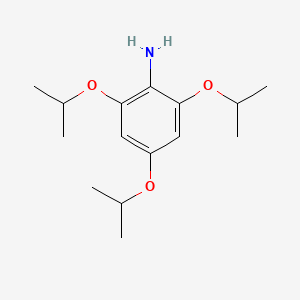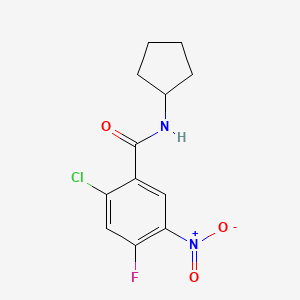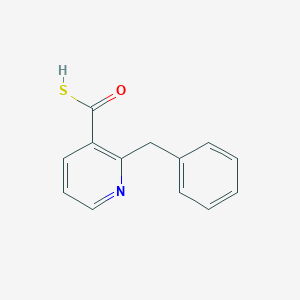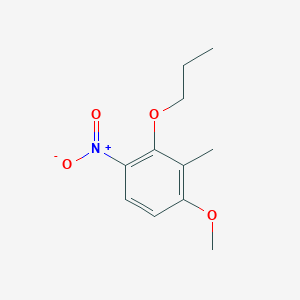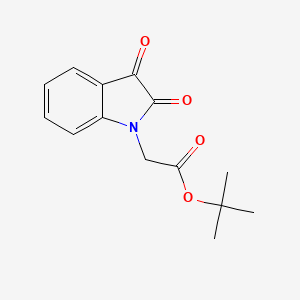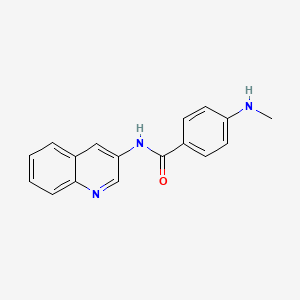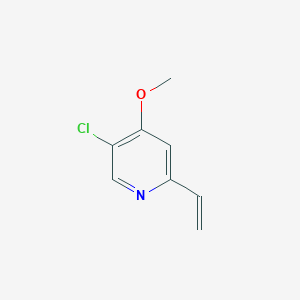
5-Chloro-4-methoxy-2-vinyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridines are a class of organic compounds with a six-membered ring structure, where one of the carbon atoms is replaced by a nitrogen atom . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
There are several methods for synthesizing pyridines, such as the Suzuki–Miyaura coupling . This method involves a palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of pyridines is characterized by a six-membered ring with one nitrogen atom . The presence of the nitrogen atom introduces unique chemical properties compared to other six-membered carbon rings .Chemical Reactions Analysis
Pyridines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridines depend on their specific structure. For example, trifluoromethylpyridines, which contain a trifluoromethyl group, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .Mechanism of Action
Safety and Hazards
Future Directions
The development of new synthetic methods and applications for pyridines is an active area of research. For example, trifluoromethylpyridines are currently used in the protection of crops from pests, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
CAS RN |
1122090-98-5 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-2-ethenyl-4-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-8(11-2)7(9)5-10-6/h3-5H,1H2,2H3 |
InChI Key |
XRKXXMDTVFNYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C=C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8412278.png)


